molecular formula C10H13NO3 B2445237 1-(2-aminophenyl)-2,2-dimethoxyethan-1-one CAS No. 2721-49-5

1-(2-aminophenyl)-2,2-dimethoxyethan-1-one

Cat. No.: B2445237
CAS No.: 2721-49-5
M. Wt: 195.218
InChI Key: GRGBHJHQIRLGHR-UHFFFAOYSA-N
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Description

1-(2-aminophenyl)-2,2-dimethoxyethan-1-one is an organic compound that features an aminophenyl group attached to a dimethoxyethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-aminophenyl)-2,2-dimethoxyethan-1-one typically involves the reaction of 2-aminophenyl derivatives with dimethoxyethanone precursors. One common method involves the condensation of 2-aminophenyl ketones with dimethoxyethane under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or methanol, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. Catalysts and optimized reaction parameters are employed to enhance the efficiency and selectivity of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-(2-aminophenyl)-2,2-dimethoxyethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-aminophenyl)-2,2-dimethoxyethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(2-aminophenyl)-2,2-dimethoxyethan-1-one involves its interaction with specific molecular targets. The aminophenyl group can interact with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-aminophenyl)-2,2-dimethoxyethan-1-one is unique due to the presence of both the aminophenyl and dimethoxyethanone groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for diverse applications and interactions in various fields of research .

Properties

IUPAC Name

1-(2-aminophenyl)-2,2-dimethoxyethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-13-10(14-2)9(12)7-5-3-4-6-8(7)11/h3-6,10H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRGBHJHQIRLGHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C(=O)C1=CC=CC=C1N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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